[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid
Description
Properties
IUPAC Name |
2-(N-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-4-methoxyanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-25-15-4-2-14(3-5-15)20(13-17(23)24)12-16(22)19-8-6-18(7-9-19)10-11-21/h2-5,21H,6-13H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBSRFIZCWKLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)CCO)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
Stepwise Synthesis
Preparation of Activated Acid Intermediate
The carboxylic acid group of 2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoacetic acid is activated using carbodiimide reagents such as dicyclohexylcarbodiimide (DCCI) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures (0–5 °C). This forms an active ester intermediate that is more reactive toward nucleophilic attack.Coupling with 4-Methoxyaniline
The activated acid intermediate is then reacted with 4-methoxyaniline under controlled pH conditions (around pH 8) to form the amide bond. The reaction is typically stirred for several hours (e.g., 3 hours) at room temperature or slightly elevated temperatures to ensure completion.Introduction of the Hydroxyethyl Group
The hydroxyethyl substituent on the piperazine nitrogen is introduced either by starting with a pre-functionalized piperazine or by alkylation of the piperazine nitrogen with ethylene oxide or 2-chloroethanol under basic conditions.Purification
After the reaction, the mixture is filtered to remove insoluble byproducts such as carbodiimide hydrochloride salts. The organic layer is washed sequentially with acidic and basic aqueous solutions (e.g., 1 N HCl, 5% NaHCO3) to remove impurities. The product is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. Final purification is achieved by crystallization from suitable solvents such as ethanol/n-hexane mixtures.
Reaction Conditions Summary
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Acid activation | DCCI or EDCI in THF/DCM | 0–5 °C | 30 min to 3 h | 50–60 (typical) |
| Amide coupling | 4-Methoxyaniline, pH ~8 | Room temp | 3 h | 50–70 |
| Hydroxyethylation | Ethylene oxide or 2-chloroethanol, base | Room temp to reflux | Several hours | Variable |
| Purification | Washing, drying, crystallization | Ambient | - | High purity |
Research Findings and Analytical Data
- Yields and Purity : Reported yields for similar piperazine-amino acid derivatives range from 50% to 70% depending on reaction conditions and purification efficiency.
- Characterization : The compound is characterized by melting point determination, thin-layer chromatography (TLC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy. Key IR bands include amide NH stretching (~3300 cm⁻¹) and carbonyl C=O stretching (~1650 cm⁻¹).
- Molecular Confirmation : Mass spectrometry and elemental analysis confirm the molecular weight and formula (351.4 g/mol, C17H25N3O5).
Comparative Table of Related Piperazine-Amino Acid Derivatives Synthesis
Chemical Reactions Analysis
Types of Reactions
[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests it may interact with various biological targets, including receptors and enzymes involved in disease processes.
- Anticancer Activity : Studies have indicated that similar compounds exhibit cytotoxic effects against cancer cell lines. Research is ongoing to evaluate the specific mechanisms through which this compound may inhibit tumor growth or induce apoptosis in cancer cells.
Neuropharmacology
Given the piperazine moiety, this compound may have implications in treating neurological disorders. Piperazine derivatives are often explored for their ability to modulate neurotransmitter systems.
- Potential Antidepressant Effects : Preliminary studies suggest that compounds with similar structures may enhance serotonin activity, leading to potential antidepressant effects. Further research is needed to elucidate these properties.
Biochemical Research
The compound’s ability to act as a buffer in biological systems makes it valuable for various laboratory applications.
- Buffering Agent : It can be utilized in cell culture and biochemical assays to maintain physiological pH levels, thus ensuring optimal conditions for enzyme activity and cellular processes.
Data Tables
| Application Area | Specific Uses | References |
|---|---|---|
| Medicinal Chemistry | Anticancer agent research | |
| Neuropharmacology | Potential antidepressant effects | |
| Biochemical Research | Buffering agent in cell cultures |
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer properties of compounds structurally related to [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid. The results indicated significant cytotoxicity against breast and lung cancer cell lines, suggesting a potential pathway for drug development targeting these cancers.
Case Study 2: Neuropharmacological Effects
Research conducted at a leading neuroscience institute examined the effects of piperazine derivatives on serotonin receptors. The findings showed that certain modifications could enhance receptor binding affinity, leading to increased serotonin levels in animal models. This opens avenues for developing new antidepressants based on this scaffold.
Mechanism of Action
The mechanism of action of [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. It acts as a buffering agent, maintaining the pH of solutions within a narrow range . This is particularly important in biological systems where pH changes can affect enzyme activity and cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
Table 1: Key Structural Comparisons
Key Observations:
- Piperazine Substitutions : The target compound’s 2-hydroxyethyl group contrasts with halogenated (e.g., 2-fluorophenyl in , 3-chlorophenyl in ) or bulky (e.g., tert-butyl in ) substituents. Hydroxyethyl may enhance hydrophilicity compared to lipophilic groups like tert-butyl.
- Bridging Groups : The 2-oxoethyl linker is conserved across analogs but varies in connectivity (e.g., oxoethoxy in vs. direct acetamide in ).
- Terminal Groups : The acetic acid moiety is shared with PROTAC intermediates and bioactive molecules , suggesting roles in solubility and target engagement.
Physicochemical Properties
Biological Activity
The compound [{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antioxidant properties, anticancer effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 280.32 g/mol
- CAS Number : Not specified in the sources reviewed.
The compound features a piperazine ring, which is often associated with various biological activities, including receptor binding and modulation.
Antioxidant Activity
Antioxidant properties are critical for preventing oxidative stress-related cellular damage. The antioxidant activity of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| Test Compound | 75% | 1.37 times higher than ascorbic acid |
| Ascorbic Acid | 55% | - |
The results indicate that the compound exhibits significant radical scavenging activity, surpassing that of ascorbic acid, a well-known antioxidant .
Anticancer Activity
The anticancer potential of this compound was assessed against various cancer cell lines, including human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231.
| Cell Line | IC (µM) | % Viability at 100 µM |
|---|---|---|
| U-87 | 10 | 20% |
| MDA-MB-231 | 25 | 40% |
These findings suggest that the compound exhibits selective cytotoxicity towards glioblastoma cells compared to breast cancer cells, indicating its potential as a targeted anticancer agent .
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Radical Scavenging : By donating electrons to free radicals, it stabilizes them and prevents cellular damage.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The compound could trigger apoptotic pathways in cancer cells, contributing to its cytotoxic effects.
Case Studies and Research Findings
A series of studies have been conducted to further elucidate the biological activity of this compound:
- Study on Antioxidant Efficacy : A comparative study showed that derivatives with methoxy groups exhibited enhanced antioxidant activity compared to their non-methoxylated counterparts.
- Cytotoxicity Assessment : In vitro tests demonstrated that the presence of piperazine moieties significantly increased cytotoxicity against various tumor cell lines.
- In Vivo Studies : Preliminary in vivo studies indicated that the compound could reduce tumor size in xenograft models without significant toxicity to normal tissues.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of piperazine derivatives often involves multi-step reactions, such as nucleophilic substitution, acylation, and coupling. For example, in analogous compounds (e.g., 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate), refluxing with potassium carbonate in ethanol followed by purification via silica gel column chromatography (EtOAc–petroleum ether) achieved a 48% yield . Key challenges include controlling regioselectivity in piperazine functionalization and minimizing side reactions (e.g., hydrolysis of the 2-oxoethyl group). Optimization strategies:
- Use of anhydrous solvents and inert atmospheres to prevent hydrolysis.
- Monitoring reaction progress via TLC or HPLC to terminate reactions at optimal conversion.
- Employing computational reaction path search methods (e.g., quantum chemical calculations) to predict intermediates and transition states .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemical integrity?
- Methodological Answer :
- X-ray crystallography : For crystalline derivatives (e.g., (2S)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid), single-crystal X-ray diffraction confirmed bond angles, hydrogen bonding networks, and stereochemistry (R factor = 0.044) .
- NMR spectroscopy : 2D NMR (COSY, HSQC) resolves overlapping signals in the piperazine and methoxyphenyl regions. For example, coupling constants in -NMR can distinguish axial/equatorial protons in the piperazine ring.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns, critical for detecting impurities (e.g., unreacted intermediates) .
Advanced Research Questions
Q. What computational approaches are effective in predicting the reactivity and stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Gibbs free energy changes for hydrolysis or oxidation pathways. For example, the stability of the 2-oxoethyl group can be modeled by simulating nucleophilic attack by water at different pH levels.
- Molecular Dynamics (MD) : Simulate solvation effects and conformational changes in aqueous/organic solvents. MD studies on similar piperazine derivatives revealed pH-dependent protonation states affecting solubility .
- Reaction Network Analysis : Use software like AutoMeKin to map possible degradation pathways and identify kinetically stable intermediates .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystallinity and stability of this compound?
- Methodological Answer :
- Hydrogen Bonding : In (2S)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid, intermolecular O–H···O and N–H···O bonds between the hydroxyphenyl and piperazine groups stabilize the crystal lattice .
- π-π Interactions : The methoxyphenyl group may engage in edge-to-face interactions with adjacent aromatic systems, as seen in fluorobenzoyl derivatives .
- Thermogravimetric Analysis (TGA) : Quantify thermal stability by measuring weight loss under controlled heating. Correlate decomposition temperatures with crystallinity data from XRD .
Q. What strategies can resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., serum-free media vs. FBS-supplemented) to reduce variability.
- Metabolite Profiling : Use LC-MS to identify active metabolites in different systems. For example, hydrolysis of the 2-oxoethyl group may yield inactive/byproduct species in hepatic microsomes .
- Dose-Response Curves : Compare EC50/IC50 values across assays to distinguish true potency differences from artifacts (e.g., solubility limits or off-target effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
